N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide
Description
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H26N2O2/c27-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)25-18-21(22-14-9-17-28-22)26-15-7-8-16-26/h1-6,9-14,17,21,23H,7-8,15-16,18H2,(H,25,27) |
InChI Key |
HIGLSCZYVMEGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Nitro-Mannich/Lactamization Strategy
The amine precursor is synthesized via a nitro-Mannich reaction followed by lactamization and reduction (Figure 1).
Procedure :
-
Nitro-Mannich Reaction : Nitroacrylate derivatives react with furan-2-carbaldehyde and pyrrolidine in the presence of a zinc catalyst to form a nitroalkane intermediate.
-
Lactamization : Spontaneous cyclization under basic conditions yields a pyrrolidinone intermediate.
-
Reduction : The nitro group is reduced to an amine using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂).
Key Data :
Reductive Amination
A one-pot reductive amination between furfurylamine and pyrrolidine-2-carbaldehyde using NaBH₃CN in methanol achieves the amine precursor.
Optimization :
Yield : 65–72% after column purification.
Acylation of the Amine Precursor
Acyl Chloride Method
The most widely reported method involves reacting the amine with 2,2-diphenylacetyl chloride under Schotten-Baumann conditions.
Procedure :
-
Activation : 2,2-Diphenylacetic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling : The amine is added to a solution of the acyl chloride in dichloromethane with triethylamine (TEA) as a base.
Reaction Conditions :
-
Molar Ratio: 1:1.2 (amine:acyl chloride).
-
Temperature: 0°C to room temperature.
Carbodiimide-Mediated Coupling
Alternative activation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) with phenyl esters of 2,2-diphenylacetic acid accelerates amide bond formation.
Key Findings :
Comparative Analysis of Acylation Methods
| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, TEA, CH₂Cl₂ | 78–85 | >95 | High efficiency, short reaction time |
| EDC/HOBt | EDC, HOBt, DMF | 70–75 | 90–93 | Mild conditions, no acidic byproducts |
| Microwave-Assisted | Phenyl ester, MW irradiation | 82 | 94 | Rapid, solvent-free protocol |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
The compound undergoes four principal reaction types under controlled conditions:
Hydrolysis
-
Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) aqueous media.
-
Mechanism : Cleavage of the acetamide group yields:
-
Primary Product : 2,2-Diphenylacetic acid (via C–N bond cleavage).
-
Secondary Product : 2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine.
-
-
Applications : Hydrolysis studies are critical for understanding metabolic pathways and stability under physiological conditions.
Oxidation
-
Target Site : Furan ring.
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions.
-
Products :
-
Major : Furan-2,5-dione derivatives (via ring-opening oxidation).
-
Minor : Hydroxylated furan intermediates.
-
-
Significance : Oxidation modifies the aromaticity of the furan ring, altering electronic properties for material science applications.
Reduction
-
Target Site : Amide group.
-
Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Products :
-
Primary : N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylethylamine.
-
-
Utility : Reduction enhances lipophilicity, potentially improving blood-brain barrier penetration.
Substitution at Pyrrolidine Nitrogen
-
Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH).
-
Products :
-
Quaternary Ammonium Salts : N-alkylated derivatives with enhanced solubility.
-
-
Applications : Structural modification for tuning receptor-binding affinity.
Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | 2,2-Diphenylacetic acid + Ethylamine derivative | 65–70% |
| Oxidation | KMnO₄ (0.1M), H₂O, 60°C, 6h | Furan-2,5-dione | 45–50% |
| Reduction | LiAlH₄, THF, 0°C → RT, 4h | Diphenylethylamine derivative | 75–80% |
| Substitution | CH₃I, NaH, DMF, RT, 24h | N-Methylpyrrolidinium derivative | 60–65% |
Comparative Reactivity with Analogues
Analytical Techniques for Reaction Monitoring
-
NMR Spectroscopy :
-
¹H NMR : Track disappearance of furan protons (δ 6.2–7.4 ppm) during oxidation.
-
¹³C NMR : Confirm amide reduction via C=O signal loss (δ 165–170 ppm).
-
-
IR Spectroscopy :
-
Amide I band (1640–1680 cm⁻¹) diminishes post-reduction.
-
-
HPLC-MS : Quantify reaction intermediates and purity of final products.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetamide have shown potent activity against Mycobacterium tuberculosis, making them promising candidates for the development of new antitubercular agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies on related structures have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the furan and pyrrolidine rings may enhance interactions with cellular targets involved in tumor growth.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies often involve testing against different bacterial strains and cancer cell lines to determine the minimum inhibitory concentration (MIC) and cytotoxicity profiles. For example, compounds derived from phenoxyacetamide scaffolds have shown MIC values ranging from 4 to 64 μg/mL against M. tuberculosis strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are crucial for understanding how modifications in the molecular structure affect biological activity. Research has indicated that varying substituents on the phenyl ring can significantly influence the efficacy of these compounds against specific targets .
Case Study 1: Antitubercular Activity
A study highlighted a series of phenoxyacetamide derivatives that included compounds structurally similar to this compound. The most potent derivative exhibited an MIC value of 4 μg/mL against both wild-type and rifampin-resistant M. tuberculosis strains . This finding underscores the potential of this compound class in developing new treatments for tuberculosis.
Case Study 2: Anticancer Activity
Another study evaluated a range of pyrrolidine-containing compounds for their anticancer properties. The results indicated that certain derivatives could inhibit proliferation in various cancer cell lines while maintaining a favorable safety profile in normal cell lines . This suggests that this compound may possess similar beneficial properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide would depend on its specific interactions with molecular targets. The furan and pyrrolidine rings could interact with enzymes or receptors, potentially modulating their activity. The diphenylacetamide moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The furan-pyrrolidine combination in the target compound contrasts with morpholine-diethylamino () and benzothiazole () substituents in analogs.
- Darifenacin () shares the diphenylacetamide core and pyrrolidine group but replaces furan with benzofuran, underscoring the importance of aromatic heterocycles in bioactivity .
Pharmacological Activity Comparison
Anti-Inflammatory Potential
- N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide () demonstrated high ligand efficiency (LE > 0.3) and binding affinity (ΔG < -8 kcal/mol) against cyclooxygenase-2 (COX-2), supporting its role as an anti-inflammatory candidate .
- Pyrenophorol (a structurally related diphenylacetamide derivative) showed comparable inhibition constants (Ki < 1 µM) to losartan, a known angiotensin receptor blocker .
Physicochemical Properties
- Crystal Packing : The 2,2-diphenylacetamide core () exhibits dihedral angles of ~85° between benzene rings, stabilized by N–H⋯O hydrogen bonds (R₂²(8) motif). The target compound likely adopts a similar conformation, with furan and pyrrolidine substituents influencing solubility .
- Lipophilicity : Analogues with morpholine () or benzothiazole () groups show increased logP (>3.5), whereas the furan-pyrrolidine combination may reduce membrane permeability due to polarity.
Biological Activity
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables, case studies, and detailed research findings.
The compound's chemical structure is characterized by the presence of a furan ring and a pyrrolidine moiety, which are known to influence its biological interactions. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 350.84 g/mol |
| LogP | 1.9489 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 43.871 Ų |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyrrolidine groups enhance its binding affinity, which may contribute to its pharmacological effects.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that derivatives of furan and pyrrolidine can scavenge free radicals effectively, suggesting that this compound may possess comparable antioxidant properties .
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines. For example, a study on similar derivatives showed a reduction in TNF-α and IL-6 levels in cell cultures treated with the compound . This suggests potential applications in treating inflammatory conditions.
Neuroprotective Activity
The neuroprotective effects of compounds containing furan and pyrrolidine rings have been documented in various studies. These compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis. Therefore, it is plausible that this compound may exhibit similar neuroprotective properties .
Case Studies
- Case Study on Antioxidant Activity : A study investigated the antioxidant potential of several furan derivatives in a rat model. The results indicated a significant decrease in oxidative stress markers when treated with these compounds compared to controls.
- Case Study on Anti-inflammatory Effects : In an experimental model of acute inflammation induced by carrageenan, administration of furan-based compounds led to a marked reduction in paw edema, indicating their anti-inflammatory efficacy .
- Neuroprotection Study : A recent study focused on the neuroprotective effects of pyrrolidine derivatives against neurodegenerative diseases. Results showed that these compounds significantly reduced neuronal cell death in models of oxidative stress .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, furan-2-yl and pyrrolidine moieties may be introduced through nucleophilic substitution or amide coupling reactions. Purification techniques such as column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are critical to achieve ≥95% purity. Characterization should include H/C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
Q. How should researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of furan (δ 6.3–7.4 ppm), pyrrolidine (δ 2.5–3.5 ppm for N-CH), and diphenylacetamide (δ 2.0–2.2 ppm for CHCO) .
- FT-IR : Look for carbonyl stretching vibrations (~1650–1700 cm) and N-H bending (~1550 cm) .
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .
Q. What preliminary pharmacological screening assays are appropriate for this compound?
- Methodological Answer : Conduct in vitro assays to evaluate receptor binding affinity (e.g., radioligand displacement assays for muscarinic receptors, given structural similarity to darifenacin) . Cytotoxicity screening (MTT assay) and COX-2 inhibition studies (ELISA) are also recommended based on its diphenylacetamide scaffold .
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of action of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding to targets like COX-2 or muscarinic M3 receptors. Use density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Q. What strategies resolve contradictory data in receptor selectivity studies?
- Methodological Answer : If conflicting affinity data arise (e.g., M3 vs. COX-2), employ:
- Functional assays : Measure intracellular Ca flux (for M3) vs. prostaglandin E2 inhibition (for COX-2) .
- Selectivity panels : Screen against related receptors (e.g., M1/M2, COX-1) to identify off-target effects .
- Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., furan removal) to pinpoint pharmacophores .
Q. How can metabolic stability and toxicity be assessed for this compound?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life () and identify metabolites via LC-MS/MS .
- Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .
- In vivo toxicity : Administer in zebrafish models (OECD TG 236) to evaluate acute toxicity and organ-specific effects .
Q. What experimental designs address discrepancies between in silico predictions and empirical data?
- Methodological Answer :
- Force field refinement : Adjust docking parameters (e.g., solvation models, flexible side chains) to better match observed IC values .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .
- Crystallography : Co-crystallize the compound with target proteins (if feasible) to resolve atomic-level interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
